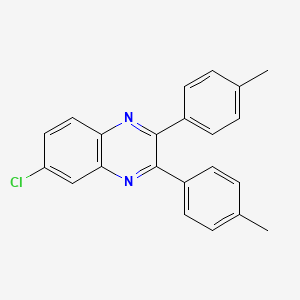![molecular formula C20H24N2O2 B7518705 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, commonly known as 'DMXB-A', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of piperazine derivatives and is known to bind to nicotinic acetylcholine receptors (nAChRs).
Wirkmechanismus
DMXB-A is known to bind to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, which are ion channels that are widely distributed in the central and peripheral nervous systems. The binding of DMXB-A to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid leads to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation leads to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which leads to improved cognitive function, memory, and attention. DMXB-A has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMXB-A in lab experiments is its high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid. This selectivity allows for more specific and targeted studies of the effects of nAChR activation. However, one of the limitations of using DMXB-A is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMXB-A. One potential direction is the development of more potent and selective nAChR agonists that can be used in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory. Additionally, the potential use of DMXB-A in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and attention and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMXB-A's high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid makes it a valuable tool for studying the effects of nAChR activation, although its low solubility in water can make it challenging to work with in certain experiments. Ongoing research into the potential therapeutic applications of DMXB-A and the development of more potent and selective nAChR agonists are promising directions for future studies.
Synthesemethoden
DMXB-A can be synthesized using a multi-step process that involves the reaction between 4-(2,3-dimethylphenyl)piperazine and 3-bromobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain DMXB-A in its pure form.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a positive effect on cognitive function, memory, and attention. DMXB-A has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-8-19(16(15)2)22-11-9-21(10-12-22)14-17-6-4-7-18(13-17)20(23)24/h3-8,13H,9-12,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWSBVXAYWDJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)


![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)
